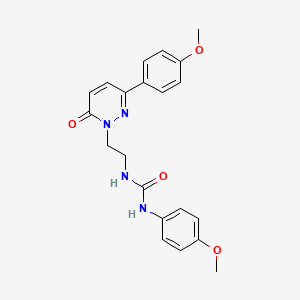
1-(2,4-Dihydroxyphenyl)-2-(2,3,6-trimethylphenoxy)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dihydroxyphenyl)-2-(2,3,6-trimethylphenoxy)ethan-1-one is a complex organic compound with the molecular formula C₁₄H₁₄O₃
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: One common method involves the condensation of 2,4-dihydroxybenzaldehyde with 2,3,6-trimethylphenol in the presence of a strong base such as sodium hydroxide. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Esterification: Another approach involves the esterification of 2,4-dihydroxybenzoic acid with 2,3,6-trimethylphenol using a catalyst like sulfuric acid. This reaction is usually carried out at elevated temperatures to drive the esterification process.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.
化学反応の分析
Types of Reactions: 1-(2,4-Dihydroxyphenyl)-2-(2,3,6-trimethylphenoxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl rings can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroxylamine derivatives or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Hydroxylamine derivatives and other reduced forms.
Substitution: Substituted phenyl derivatives with various functional groups.
科学的研究の応用
1-(2,4-Dihydroxyphenyl)-2-(2,3,6-trimethylphenoxy)ethan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: The compound may have therapeutic potential in the treatment of certain diseases due to its antioxidant properties and ability to modulate biological pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 1-(2,4-Dihydroxyphenyl)-2-(2,3,6-trimethylphenoxy)ethan-1-one exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl groups on the phenyl rings can act as hydrogen bond donors and acceptors, allowing the compound to bind to specific enzymes or receptors. This binding can modulate biological processes and pathways, leading to potential therapeutic effects.
類似化合物との比較
1-(2,4-Dihydroxyphenyl)-2-(2,3,6-trimethylphenoxy)ethan-1-one can be compared with other similar compounds, such as:
1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone:
1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone: This compound has a methoxy group instead of a trimethyl group, resulting in different properties and uses.
1-(2,4-Dihydroxyphenyl)-2-(2-naphthyloxy)ethanone: This compound has a naphthyl group instead of a trimethyl group, leading to unique chemical behavior and applications.
These comparisons highlight the uniqueness of this compound and its potential for diverse applications in various fields.
特性
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(2,3,6-trimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-10-4-5-11(2)17(12(10)3)21-9-16(20)14-7-6-13(18)8-15(14)19/h4-8,18-19H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMLEQCHVMWMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)C2=C(C=C(C=C2)O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide](/img/structure/B2696693.png)
![4-[5-(5-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]thiomorpholine](/img/structure/B2696696.png)

![(E)-N-[1-[2-(3-Methyl-1-benzofuran-2-carbonyl)hydrazinyl]-4-methylsulfanyl-1-oxobutan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2696698.png)
![5-amino-1-[(4-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2696699.png)

![N-[(2-chlorophenyl)methyl]-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2696701.png)
![(RS)-1-[4-(4-fluoro-benzyloxy)-phenyl]-5-oxo-pyrrolidine-3-carboxylic acid](/img/structure/B2696702.png)



![N-[1-(5-Fluoro-2-morpholin-4-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2696712.png)

